molecular formula C12H22O11 B1211139 6-O-Galactopyranosylgalactose CAS No. 5077-31-6

6-O-Galactopyranosylgalactose

Cat. No. B1211139
CAS RN: 5077-31-6
M. Wt: 342.3 g/mol
InChI Key: AYRXSINWFIIFAE-VLGSDMRPSA-N
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Description

Synthesis Analysis

The synthesis of 6-O-Galactopyranosylgalactose and related compounds involves various strategies. Argunov et al. (2016) described a pyranoside-into-furanoside rearrangement for assembling oligosaccharides related to the galactomannan from Aspergillus fumigatus, which forms a versatile approach toward carbohydrate antigens containing 6-O-substituted galactofuranoside residues (Argunov, Krylov, & Nifantiev, 2016). Hedbys et al. (1984) synthesized the disaccharide using immobilized β-galactosidase from E. coli to transfer the β-D-galactopyranosyl residue from lactose, demonstrating enzyme reusability (Hedbys, Larsson, Mosbach, & Svensson, 1984).

Molecular Structure Analysis

Research into the molecular structure of galactose derivatives, such as those by Coxon and Reynolds (1980), provides insights into the characteristics and behavior of 6-O-Galactopyranosylgalactose derivatives. Their work on 6-amino-6-deoxy-D-galactose derivatives highlighted the utility of N.M.R. spectroscopy for structural characterization (Coxon & Reynolds, 1980).

Chemical Reactions and Properties

Modifications and reactions involving galactose oxidase illustrate the chemical versatility of galactose derivatives. Kelleher and Bhavanandan (1986) investigated the oxidation of raffinose by galactose oxidase, leading to the production of 6''-carboxyraffinose, which underscores the enzyme's ability to catalyze further oxidation beyond the aldehyde stage (Kelleher & Bhavanandan, 1986).

Physical Properties Analysis

The synthesis and analysis of derivatives, such as those by Jeschke et al. (1995), which focused on amides and sulfonamides of 6-amino-6-deoxy-D-galactose, provide insights into the physical properties of these compounds. Their work on mesomorphic derivatives revealed unique phase behaviors, contributing to our understanding of the physical properties of galactose-based molecules (Jeschke, Vogel, Vill, & Fischer, 1995).

Chemical Properties Analysis

The chemical properties of galactose and its derivatives are well-documented, with research indicating various oxidation products and derivatives. Santos et al. (2012) provided a comprehensive overview of galactose chemistry, including its oxidation to produce D-galactonic acid, D-galactaric acid, and D-galacturonic acid, as well as its reduction to D-galactitol, showcasing the diverse chemical behaviors of galactose (Santos, Santos, Lyon, & Moreira, 2012).

Scientific Research Applications

Gene Regulation in Bacteria

6-O-Galactopyranosylgalactose, similar to allolactose, plays a crucial role in gene regulation. A study by Jobe and Bourgeois (1972) found that allolactose, which is structurally related to 6-O-Galactopyranosylgalactose, acts as a natural inducer of the lac operon in Escherichia coli in the presence of lactose. This operon is vital for the metabolism of lactose, demonstrating the significance of these sugars in bacterial gene regulation (Jobe & Bourgeois, 1972).

Gene Delivery and Biomedical Research

Galactose-modified chitosan (Gal-6ACT), which may include structures like 6-O-Galactopyranosylgalactose, has been explored for gene delivery. Satoh et al. (2007) investigated its use as a DNA carrier, particularly for liver-targeted gene delivery. This research has implications in biomedical science for the development of targeted gene therapy methods (Satoh et al., 2007).

Enzymatic Action and Biochemical Research

The action of enzymes like galactose oxidase on substrates involving galactose (potentially including 6-O-Galactopyranosylgalactose) has been a focus of biochemical research. Kelleher and Bhavanandan (1986) explored how galactose oxidase catalyzes the oxidation of the C-6 hydroxymethyl group of galactose to an aldehyde group, which is important in understanding carbohydrate metabolism (Kelleher & Bhavanandan, 1986).

Enzyme Characterization and Industrial Applications

The characterization of enzymes that act on galactose substrates, including alpha-galactosidases, is significant for industrial applications. Katrolia et al. (2012) characterized a protease-resistant α-galactosidase from Rhizomucor miehei, which has potential applications in the food and feed industries, particularly in the processing of soybeans and kidney beans (Katrolia et al., 2012).

Glycosylation Research

Galactose-containing compounds like 6-O-Galactopyranosylgalactose are crucial in understanding glycosylation processes. A study by Liu et al. (2018) on arabinogalactan from bamboo shoot shell, composed mainly of galactose, revealed insights into the structure and hypoglycemic activity of these complex carbohydrates (Liu et al., 2018).

properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXSINWFIIFAE-VLGSDMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Galactopyranosylgalactose

CAS RN

5077-31-6
Record name 6-O-Galactopyranosylgalactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005077316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-Galactopyranosylgalactose
Reactant of Route 2
6-O-Galactopyranosylgalactose
Reactant of Route 3
6-O-Galactopyranosylgalactose
Reactant of Route 4
6-O-Galactopyranosylgalactose
Reactant of Route 5
6-O-Galactopyranosylgalactose
Reactant of Route 6
6-O-Galactopyranosylgalactose

Citations

For This Compound
6
Citations
GO Aspinall, MJ Johnston, R Young - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… -galactopyranosylgalactose (Rgalsctose 0.5 1 in solvent A), the polymer-homologous trisaccharide (Rgalactose 0.25), and a relatively small amount of 6-O-~-galactopyranosylgalactose …
Number of citations: 2 pubs.rsc.org
GO Aspinall, TB Christensen - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… Partial acid hydrolysis gave galactose and 6-O-~-galactopyranosylgalactose… arabinose, and 6-O-~-galactopyranosylgalactose … galactose, and 6-O-~-galactopyranosylgalactose was the …
Number of citations: 21 pubs.rsc.org
GO Aspinall, BJ Auret, EL Hirst - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… were formed on partial acid hydrolysis of the sugar, whereas similar treatment of the derived glycitol gave only galactose and 6-O-~-galactopyranosylgalactose. The sugar (115 mg.; …
Number of citations: 41 pubs.rsc.org
GO Aspinall, VP Bhavanandan… - Journal of the Chemical …, 1965 - pubs.rsc.org
… , and gave galactose as the only monosaccharide and 6-O-~-galactopyranosylgalactose … (G 0.51, and gave galactose and 6-O-~-galactopyranosylgalactose on partial hydrolysis, but the …
Number of citations: 34 pubs.rsc.org
GO Aspinall, VP Bhavanandan - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… 1 and A nogeissus schimfieri gum,% and gave galactose and 6-O-~-galactopyranosylgalactose … A nogeissus schimperi gum,2 and gave galactose and 6-O-~-galactopyranosylgalactose …
Number of citations: 3 pubs.rsc.org
JE COURTOIS, P LE DIZET - Bulletin de la Societe …, 1960 - pubmed.ncbi.nlm.nih.gov
… 6-O-galactopyranosylgalactose …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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